molecular formula C16H15NO B14655426 5,5-Diphenylpyrrolidin-2-one CAS No. 40052-79-7

5,5-Diphenylpyrrolidin-2-one

Cat. No.: B14655426
CAS No.: 40052-79-7
M. Wt: 237.30 g/mol
InChI Key: IGMOGKVUFNJEOW-UHFFFAOYSA-N
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Description

5,5-Diphenylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two phenyl groups attached at the 5-position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK. This reaction leads to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method includes the acid- and base-catalyzed isomerization of 5,5-dimethyl-3-phenyl-1-pyrroline 1-oxide to pyrrolidin-2-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 5,5-Diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and bases such as t-BuOK. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrroles and pyrrolidinones, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5,5-Diphenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of bioactive molecules. In biology and medicine, it is used in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Additionally, it finds applications in the synthesis of alkaloids and unusual β-amino acids .

Mechanism of Action

The mechanism of action of 5,5-Diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

40052-79-7

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5,5-diphenylpyrrolidin-2-one

InChI

InChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)

InChI Key

IGMOGKVUFNJEOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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